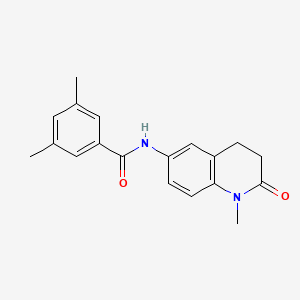
3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds like this typically belong to the class of organic compounds known as benzamides, which are compounds containing a benzene ring attached to an amide functional group .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using software like Gaussian 09 . This software can provide a visual representation of the molecule and calculate various properties.Chemical Reactions Analysis
The chemical reactions of similar compounds can be complex and depend on the specific conditions . For example, the ratio between two isomers can be about 50:50 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various spectroscopic techniques . For example, the spectrum of a similar compound showed a set of peaks observed as multiples at 7.3–8.1 ppm which were assigned to the thiophene and aromatic protons .科学研究应用
3,5-DMQBA has been studied for its ability to act as a novel agonist for the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including sleep, appetite, and mood. As such, 3,5-DMQBA has potential applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, 3,5-DMQBA has been studied for its potential use as a fluorescent probe for imaging and tracking live cells. This could be useful for studying the behavior of cells in different environments, or for tracking the response of cells to drugs or other treatments.
作用机制
3,5-DMQBA binds to the serotonin 5-HT2A receptor and acts as an agonist, meaning that it activates the receptor. This activation causes a cascade of physiological effects, such as increased serotonin levels in the brain and increased heart rate. Additionally, the activation of the receptor causes a variety of downstream biochemical and physiological effects, such as increased production of certain proteins, changes in gene expression, and changes in cell behavior.
Biochemical and Physiological Effects
The activation of the serotonin 5-HT2A receptor by 3,5-DMQBA has been shown to have a variety of biochemical and physiological effects. For example, 3,5-DMQBA has been shown to increase the levels of certain proteins, such as cAMP, PKA, and ERK, in cells. Additionally, 3,5-DMQBA has been shown to alter gene expression, leading to changes in cell behavior. Finally, 3,5-DMQBA has been shown to increase heart rate in animal models.
实验室实验的优点和局限性
3,5-DMQBA has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, making it a cost-effective option for research. Second, it is a highly potent agonist for the serotonin 5-HT2A receptor, making it an ideal tool for studying the receptor. Finally, its fluorescent properties make it an ideal tool for imaging and tracking live cells.
However, 3,5-DMQBA also has some limitations. First, it is a synthetic molecule, so its long-term effects on cells and organisms are not known. Second, its fluorescent properties can make it difficult to accurately quantify its effects in laboratory experiments. Finally, it is not a selective agonist for the serotonin 5-HT2A receptor, so its effects on other receptors are not known.
未来方向
The potential applications of 3,5-DMQBA are vast, and there are many potential future directions for research. First, it could be used to study the role of the serotonin 5-HT2A receptor in various physiological processes. Second, it could be used to study the effects of different environmental factors on cells and organisms. Third, it could be used to develop new fluorescent probes for imaging and tracking live cells. Finally, it could be used to develop new drugs or treatments for psychiatric disorders such as depression and anxiety.
合成方法
3,5-DMQBA is synthesized by a multi-step process that involves the reaction of a quinoline derivative with a benzamide derivative. The first step involves the reaction of a quinoline derivative with ethyl chloroformate to form an ethyl ester. This ethyl ester is then reacted with a benzamide derivative in the presence of a base to form the desired 3,5-DMQBA product. The reaction is generally carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
属性
IUPAC Name |
3,5-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-8-13(2)10-15(9-12)19(23)20-16-5-6-17-14(11-16)4-7-18(22)21(17)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRGLKIQFGYGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methoxy-4,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6563274.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6563278.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6563296.png)
![5-methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6563303.png)
![5-methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6563304.png)
![5-methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6563308.png)
![2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563323.png)
![4-{2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B6563324.png)
![3,5-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B6563346.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B6563356.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B6563361.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B6563362.png)
![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6563366.png)
![3,5-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6563368.png)
